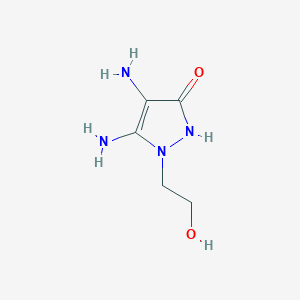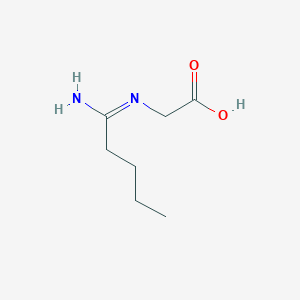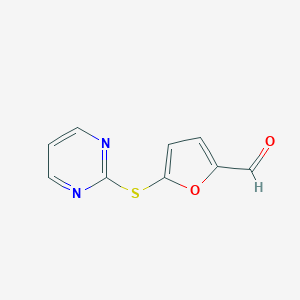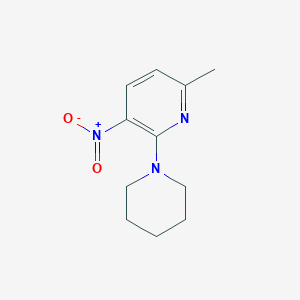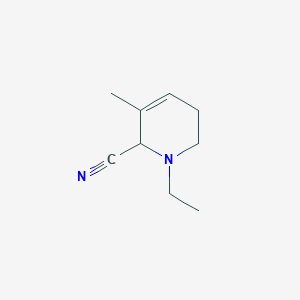
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile, also known as EMPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPCC is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been investigated for its anticancer, antiviral, and antibacterial activities. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a reagent for the determination of various analytes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of viral RNA polymerase, an enzyme that is essential for viral replication. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Efectos Bioquímicos Y Fisiológicos
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to have various biochemical and physiological effects, depending on the target cells and the dose used. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to reduce viral load and prevent viral replication, leading to the inhibition of viral infection. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit bacterial growth and biofilm formation, leading to the inhibition of bacterial infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has several advantages and limitations for lab experiments. Its advantages include its high yield and purity, its versatility in different synthesis methods, and its potential applications in various fields. Its limitations include its potential toxicity and side effects, its limited solubility in water, and its potential degradation in the presence of light and heat.
Direcciones Futuras
There are several future directions for the research on 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be further optimized for its anticancer, antiviral, and antibacterial activities, and its mechanism of action can be further elucidated. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a reagent for the determination of various analytes, and its sensitivity and selectivity can be further improved. Overall, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has a promising future in various fields, and its potential applications and limitations should be further explored.
Métodos De Síntesis
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be synthesized using different methods, including the Pinner reaction, the Hantzsch reaction, and the Biginelli reaction. The Pinner reaction involves the reaction of a pyridine derivative with an alkyl halide in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The synthesis method used depends on the desired yield, purity, and cost of the final product.
Propiedades
Número CAS |
187409-16-1 |
|---|---|
Nombre del producto |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-11-6-4-5-8(2)9(11)7-10/h5,9H,3-4,6H2,1-2H3 |
Clave InChI |
VCGKQXOGMIUDGM-UHFFFAOYSA-N |
SMILES |
CCN1CCC=C(C1C#N)C |
SMILES canónico |
CCN1CCC=C(C1C#N)C |
Sinónimos |
2-Pyridinecarbonitrile,1-ethyl-1,2,5,6-tetrahydro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)

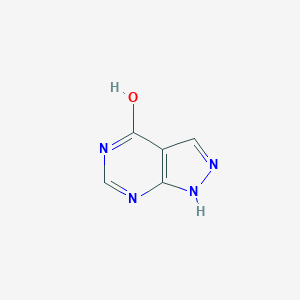
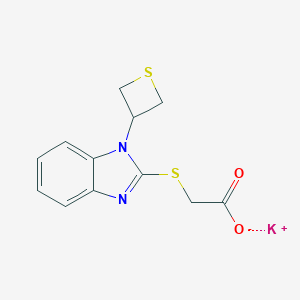
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
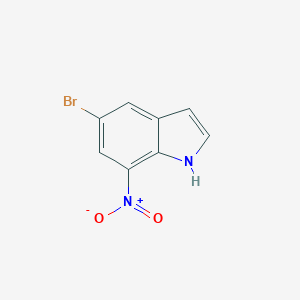
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
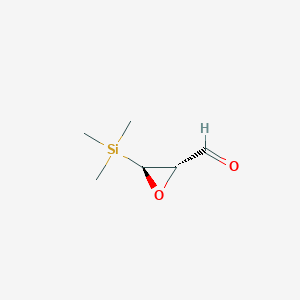
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
